
N-benzyl-2-(4-hydroxyphenyl)acetamide
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Overview
Description
N-Benzyl-2-(4-hydroxyphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-hydroxyphenyl moiety at the α-carbon of the acetamide backbone. Its structure enables participation in hydrogen bonding via the phenolic hydroxyl and amide groups, influencing solubility and intermolecular interactions .
The synthesis of this compound typically involves alkylation or benzylation of precursor acetamides. For instance, benzylation of N-substituted 2-phenylacetamides (e.g., N-(4-nitrophenyl)-2-phenylacetamide) with benzyl chloride under phase-transfer catalysis has been reported, highlighting its synthetic adaptability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of N-Benzyl Acetamide Derivatives
Key Observations :
- Substituent Position and Bioactivity : The introduction of electron-withdrawing groups (e.g., chloro in N-benzyl-2-(4-(4-chlorobutoxy)phenyl)acetamide) enhances platelet aggregation inhibition , while bulky aromatic substituents (e.g., phenethyl in compound 13) improve enzyme inhibition potency .
- Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding, enhancing solubility and crystal packing, as seen in related N-benzyl-2-(2-chlorophenoxy)acetamide derivatives .
Key Insights :
- Role of Benzyl Group : The benzyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler analogs like 2-(4-hydroxyphenyl)acetamide (S16), which lacks bioactivity .
- Enzyme Inhibition : Derivatives with extended hydrophobic chains (e.g., N-phenethyl in compound 13) exhibit stronger 17β-HSD2 inhibition due to interactions with hydrophobic enzyme pockets .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The target compound’s amide and phenolic groups enable N–H···O and O–H···O interactions, as observed in N-benzyl-2-(2-chlorophenoxy)acetamide, forming chains along the c-axis in crystal lattices .
Properties
CAS No. |
120271-79-6 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-benzyl-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |
InChI Key |
SRLAGMQXPJLLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
Synonyms |
BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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